molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2426219
M. Wt: 270.263
InChI Key: MWFWBKQHKHGHCZ-UHFFFAOYSA-N
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Patent
US08399476B2

Procedure details

2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (example 1; 590 mg, 2.18 mmol) was heated in 5 ml hydrobromic acid (48%) and 15 ml acetic acid at 120° C. for 10 hours. The solid was filtered, washed and dried. Yield: 38%. MS: M+H+=257.04.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=3)[N:13]=2)[CH:10]=1)=[O:4].C(O)(=O)C>Br>[F:20][C:17]1[CH:16]=[CH:15][C:14]([C:12]2[N:13]=[C:8]3[CH:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]3[CH:11]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
COC(=O)C=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)F
Name
Quantity
5 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C(=O)O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.